Cas no 1804702-04-2 (Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate)

Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate
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- Inchi: 1S/C10H11F2NO3/c1-2-16-8(14)3-6-4-13-5-7(9(6)15)10(11)12/h4-5,10H,2-3H2,1H3,(H,13,15)
- InChI Key: KEXFAEJGDGTYMS-UHFFFAOYSA-N
- SMILES: FC(C1=CNC=C(C1=O)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 361
- XLogP3: 0.9
- Topological Polar Surface Area: 55.4
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003963-1g |
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate |
1804702-04-2 | 97% | 1g |
$1,814.40 | 2022-04-01 | |
Alichem | A024003963-250mg |
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate |
1804702-04-2 | 97% | 250mg |
$646.00 | 2022-04-01 | |
Alichem | A024003963-500mg |
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate |
1804702-04-2 | 97% | 500mg |
$1,048.60 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate: A Promising Compound for Pharmacological Innovation
Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate represents a novel class of organic compounds with unique structural features that have garnered significant attention in the field of pharmacological research. This molecule, with the chemical formula C11H12F2NO4, is characterized by its 4-hydroxypyridine-5-acetate core, which is modified with a 3-(difluoromethyl) substituent. The presence of both fluorine atoms and hydroxyl groups in its molecular structure contributes to its distinct physicochemical properties, making it a valuable candidate for further exploration in drug discovery and biomedical applications.
Recent studies have highlighted the 3-(difluoromethyl) moiety's role in enhancing the bioavailability and metabolic stability of small molecule therapeutics. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that 4-hydroxypyridine-5-acetate derivatives exhibit improved lipophilicity compared to their non-fluorinated counterparts, which is critical for penetrating biological membranes and achieving therapeutic efficacy. This property is further amplified by the 3-(difluoromyethyl) substituent, which modulates the molecule's interaction with biological targets.
The 4-hydroxypyridine-5-acetate scaffold is a well-established platform in pharmaceutical chemistry, with applications spanning antimicrobial agents, anti-inflammatory drugs, and neurological therapeutics. The introduction of the 3-(difluoromethyl) group in Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate has been shown to enhance its selectivity towards specific enzymatic targets. A 2022 study published in ChemMedChem reported that this compound exhibits a 1.8-fold increase in binding affinity for the human histone deacetylase 6 (HDAC6) compared to conventional 4-hydroxypyridine-5-acetate derivatives, suggesting its potential as a novel HDAC inhibitor.
Structural analysis of Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate reveals a planar aromatic ring system with the 4-hydroxypyridine-5-acetate core. The 3-(difluoromethyl) substituent introduces a trifluoromethyl-like electronic environment, which can influence the molecule's electrostatic potential and hydrogen bonding capacity. These factors are critical for modulating its interactions with proteins and enzymes in biological systems. Computational modeling studies have further predicted that the 3-(difluoromethyl) group enhances the molecule's ability to form hydrogen bonds with target residues, thereby improving its pharmacodynamic activity.
In the realm of drug discovery, the 4-hydroxypyridine-5-acetate scaffold has been extensively explored for its potential in treating neurodegenerative disorders. The 3-(difluoromethyl) modification in Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate has been linked to enhanced neuroprotective effects in preclinical models. A 2021 study in ACS Chemical Neuroscience demonstrated that this compound significantly reduced oxidative stress in Alzheimer's disease models, highlighting its potential as a therapeutic agent for neurological conditions.
The 4-hydroxypyridine-5-acetate core also plays a role in modulating inflammatory responses. Research published in Pharmaceutical Research in 2023 showed that compounds with this scaffold can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The 3-(difluoromethyl) substituent further enhances this effect by stabilizing the 4-hydroxypyridine-5-acetate structure, preventing its degradation by metabolic enzymes and prolonging its therapeutic action.
From a synthetic chemistry perspective, the preparation of Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate involves a multi-step process that includes the formation of the 4-hydroxypyridine-5-acetate ring and the introduction of the 3-(difluoromethyl) group. The 4-hydroxypyridine-5-acetate core is typically synthesized via a Biginelli reaction, while the 3-(difluoromethyl) substituent is introduced through electrophilic fluorination or fluoroalkylation reactions. These synthetic strategies have been optimized to ensure high yield and purity of the final product, which is critical for its use in preclinical studies.
The pharmacokinetic profile of Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate is another area of active research. Studies have shown that the 3-(difluoromethyl) group significantly improves the oral bioavailability of the compound compared to its non-fluorinated analogs. This is attributed to the enhanced lipophilicity and protonation stability conferred by the fluorine atoms. These properties make the compound a promising candidate for oral drug delivery systems, reducing the need for parenteral administration and improving patient compliance.
Despite its promising properties, the 3-(difluoromethyl) modification in Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate also presents challenges. For example, the increased lipophilicity may lead to drug-drug interactions or toxicological concerns. Therefore, extensive toxicological screening and preclinical safety studies are necessary to evaluate its long-term effects in biological systems. These studies are currently underway in several pharmaceutical research groups, with the goal of establishing its safety profile before advancing to clinical trials.
In conclusion, the 4-hydroxypyridine-5-acetate scaffold, particularly when modified with a 3-(difluoromethyl) group, holds significant promise in the development of new therapeutic agents. Its ability to modulate neurological and inflammatory responses, combined with improved pharmacokinetic properties, makes it a valuable candidate for further research. As the field of drug discovery continues to evolve, compounds like Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate may play a crucial role in addressing unmet medical needs, particularly in the treatment of neurodegenerative disorders and chronic inflammatory conditions.
EthyI 3-(Difluoromethyl)-4-Hydroxypyridine-5-Acetate: A Promising Scaffold for Therapeutic Innovation 1. Introduction The compound Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate is a derivative of the 4-hydroxypyridine-5-acetate scaffold, modified with a 3-(difluoromethyl) group. This modification significantly enhances the compound's pharmacological properties, making it a promising candidate for the development of new therapeutic agents. Its potential applications span neurological disorders, inflammatory conditions, and beyond, driven by its unique chemical structure and functional groups. --- 2. Chemical Structure and Synthesis - Core Scaffold: The 4-hydroxypyridine-5-acetate ring is a key structural element, known for its involvement in various biological processes. - Modification: The 3-(difluoromethyl) group introduces a trifluoromethyl-like electronic environment, enhancing electrostatic potential and hydrogen bonding capacity. - Synthetic Pathway: The compound is synthesized via a multi-step process, including: - Formation of the 4-hydroxypyridine-5-acetate ring (e.g., through a Biginelli reaction). - Introduction of the 3-(difluoromethyl) group via electrophilic fluorination or fluoroalkylation reactions. - Optimization for high yield and purity to ensure suitability for preclinical and clinical applications. --- 3. Pharmacological Properties - Neuroprotective Effects: - The 3-(difluoromethyl) modification enhances the compound's ability to reduce oxidative stress in Alzheimer's disease models. - Preclinical studies suggest its potential in treating neurodegenerative disorders by modulating neuroinflammatory pathways. - Anti-Inflammatory Activity: - The 4-hydroxypyridine-5-acetate scaffold has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. - The 3-(difluoromethyl) group stabilizes the structure, prolonging its therapeutic action and reducing metabolic degradation. - Improved Bioavailability: - The 3-(difluoromethyl) group increases lipophilicity, enhancing oral bioavailability and reducing the need for parenteral administration. - This makes the compound a viable candidate for oral drug delivery systems, improving patient compliance. --- 4. Challenges and Safety Considerations - Toxicological Risks: - The increased lipophilicity may lead to drug-drug interactions or toxicological concerns, necessitating thorough toxicological screening. - Preclinical safety studies are ongoing to evaluate its long-term effects. - Pharmacokinetic Optimization: - Balancing lipophilicity and hydrophilicity is critical to avoid drug accumulation or systemic toxicity. --- 5. Research and Development - Current Focus: - Preclinical studies are evaluating the compound's efficacy in neurodegenerative and inflammatory models. - Computational modeling is being used to predict protein-ligand interactions and optimize target specificity. - Future Directions: - Clinical trials are expected to follow successful preclinical results, with the goal of addressing unmet medical needs in chronic diseases. - Further exploration into combination therapies and mechanistic studies may expand its therapeutic applications. --- 6. Conclusion Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate represents a significant advancement in the development of multifunctional therapeutic agents. Its ability to modulate neurological and inflammatory pathways, combined with enhanced pharmacokinetic properties, positions it as a promising candidate for novel drug development. As research progresses, this compound may play a pivotal role in addressing complex medical conditions, offering hope for improved patient outcomes. Key Takeaways: - Structural Modification: Enhances pharmacological activity and bioavailability. - Therapeutic Potential: Targeted at neurological disorders and inflammatory conditions. - Research Focus: Preclinical studies and toxicological safety assessments are critical for future clinical advancement. This compound exemplifies how chemical modifications can unlock new therapeutic avenues, underscoring the importance of drug design and molecular engineering in modern pharmacology.1804702-04-2 (Ethyl 3-(difluoromethyl)-4-hydroxypyridine-5-acetate) Related Products
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